
2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. The dibromomethyl group suggests the presence of two bromine atoms attached to a carbon atom, which could make the compound reactive. The tetramethyl-1,3,2-dioxaborolane part of the molecule suggests the presence of a boron atom within a cyclic structure, with oxygen and methyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dibromomethyl group would likely be a polar, due to the electronegativity difference between carbon and bromine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. The presence of the dibromomethyl group suggests that it could undergo reactions typical of halogenated organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis of Brominated Organic Compounds
The dibromomethyl group in EN300-1266498 is highly reactive and can be used to introduce bromine atoms into organic molecules. This is particularly useful in the synthesis of brominated organic compounds which are prevalent in pharmaceuticals , agrochemicals , and polymers . The addition of bromoform to olefins, facilitated by this compound, can lead to the formation of various synthetic intermediates.
Radiolabeled Agents for Imaging
Brominated molecules, such as those derived from EN300-1266498, find applications in the creation of radiolabeled agents. These agents are used in medical imaging techniques like positron emission tomography (PET) , which are crucial for non-invasive diagnosis and research in medicine .
Asymmetric Transformations in Synthesis
The compound’s ability to participate in metal-mediated reactions opens up possibilities for asymmetric transformations. This is significant for the synthesis of complex molecules, including natural products, where chirality and the spatial arrangement of atoms are crucial .
Development of Agrochemicals
The brominated derivatives produced using EN300-1266498 can be employed in the development of new agrochemicals. These compounds can serve as intermediates in the synthesis of pesticides and herbicides, contributing to agricultural productivity and pest management .
Polymer Design
In the field of polymer science, the introduction of brominated groups can alter the physical properties of polymers. EN300-1266498 can be used to synthesize brominated monomers that are then polymerized to create materials with desired characteristics such as flame retardancy or chemical resistance .
Synthesis of Heterocyclic Compounds
EN300-1266498 is valuable in the synthesis of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines, which are important in pharmaceutical chemistry. These compounds have potential therapeutic applications and can act as building blocks for various bioactive molecules .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BBr2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFHEZDHXPBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BBr2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)
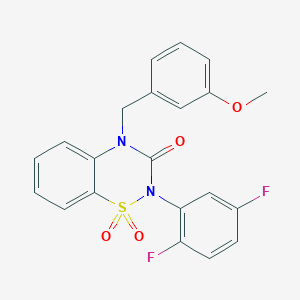

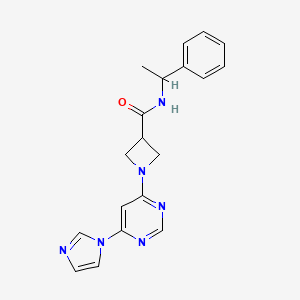
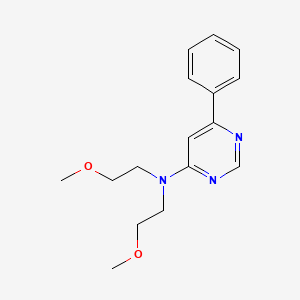
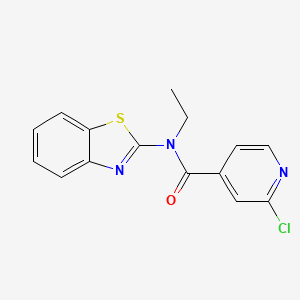
![2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2876332.png)

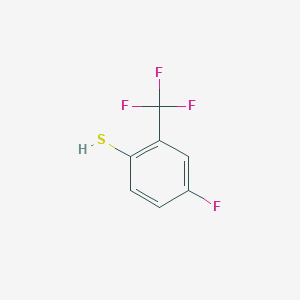
![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)